molecular formula C5H10NO3PS B8707672 1-[Ethoxy(isothiocyanato)phosphoryl]oxyethane CAS No. 6374-26-1

1-[Ethoxy(isothiocyanato)phosphoryl]oxyethane

Cat. No. B8707672
CAS RN: 6374-26-1
M. Wt: 195.18 g/mol
InChI Key: VZPJECPLMDDSRB-UHFFFAOYSA-N
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Patent
US04067882

Procedure details

One molar equivalent of diethoxyphosphoryl chloride is reacted with a 1.1 to 1.2 molar equivalent of ammonium thiocyanate in the presence of an inert solvent, such as benzene, toluene, xylene or the like, at about 20° C to 30° C for a period of time of about 24 hours. The so obtained solution of diethoxyphosphinyl isothiocyanate of formula (III) is washed several times with water and dilute sodium bicarbonate solution, and then the isothiocyanate is isolated by removing the solvent in vacuo. This reaction step may be graphically illustrated as follows: ##STR2##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][P:4](Cl)([O:6][CH2:7][CH3:8])=[O:5])[CH3:2].[S-:10][C:11]#[N:12].[NH4+].C1C=CC=CC=1.C1(C)C=CC=CC=1>C1(C)C(C)=CC=CC=1>[CH2:1]([O:3][P:4]([N:12]=[C:11]=[S:10])([O:6][CH2:7][CH3:8])=[O:5])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OP(=O)(OCC)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S-]C#N.[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)OP(=O)(OCC)N=C=S
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.